N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide
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Overview
Description
N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide, also known as JNJ-42165279, is a small molecule drug compound that has shown potential in treating various neurological disorders. This compound belongs to the class of piperidine derivatives and is synthesized through a multi-step process.
Mechanism of Action
N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide acts as a selective serotonin reuptake inhibitor (SSRI). It inhibits the reuptake of serotonin by binding to the serotonin transporter protein, which increases the levels of serotonin in the synaptic cleft. This leads to an increase in serotonin signaling and has been shown to have an antidepressant effect.
Biochemical and Physiological Effects:
N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which has an antidepressant effect. This compound has also been found to have an anxiolytic effect and has been shown to reduce anxiety-like behavior in animal models. It has been found to be effective in treating neuropathic pain and has been shown to reduce pain behavior in animal models.
Advantages and Limitations for Lab Experiments
N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide has several advantages for lab experiments. It is a small molecule drug compound that can easily penetrate the blood-brain barrier, making it an ideal candidate for treating neurological disorders. It has been found to be effective in animal models and has shown potential in treating various neurological disorders. However, the limitations of this compound include its potential side effects, which need to be carefully studied before it can be used in humans.
Future Directions
N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide has shown potential in treating various neurological disorders, and future research should focus on studying its effectiveness in humans. Further research should also focus on studying its potential side effects and developing new formulations that can increase its bioavailability. Additionally, future research should also focus on studying its mechanism of action and identifying new targets for treating neurological disorders.
Synthesis Methods
The synthesis of N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide involves several steps. The first step involves the reaction of 5-chloro-2-cyanobenzaldehyde with piperidine in the presence of a catalyst to form 1-(5-chloro-2-cyanophenyl)piperidine. The next step involves the reaction of the above product with acetic anhydride to form N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide.
Scientific Research Applications
N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide has shown potential in treating various neurological disorders such as depression, anxiety, and schizophrenia. It acts as a selective serotonin reuptake inhibitor and has been shown to increase the levels of serotonin in the brain. This compound has also shown potential in treating neuropathic pain and has been found to be effective in animal models.
properties
IUPAC Name |
N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10(19)17-13-3-2-6-18(9-13)14-7-12(15)5-4-11(14)8-16/h4-5,7,13H,2-3,6,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMEVKEEDZNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C2=C(C=CC(=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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